

Technical Guide: Solubility Profile of (3-Hydroxypropyl)urea

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Compound of Interest

Compound Name: (3-Hydroxypropyl)urea

CAS No.: 16517-53-6

Cat. No.: B1266340

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Executive Summary

(3-Hydroxypropyl)urea (CAS: 16517-53-6) is a mono-substituted urea derivative characterized by a dual-functional hydrophilic motif: a urea core and a terminal hydroxyl group separated by a propyl linker.^[1] This structure imparts significant hydroscopicity and water solubility, making it a critical intermediate in polymer synthesis and a potent humectant in cosmetic formulations (analogous to Hydroxyethyl Urea).

This guide delineates the solubility landscape of **(3-Hydroxypropyl)urea**, providing estimated physicochemical parameters based on Structure-Property Relationships (SPR) and detailing the Laser Monitoring Observation Technique for precise empirical determination.

Physicochemical Characterization

Before analyzing solubility, the solute's fundamental properties must be established to predict solvent interactions.

Property	Data / Value	Note
Chemical Name	1-(3-Hydroxypropyl)urea	Also: N-(3-hydroxypropyl)urea
CAS Number	16517-53-6	Distinct from Hydroxyethyl Urea (2078-71-9)
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂	
Molecular Weight	118.13 g/mol	
Physical State	Crystalline Solid	Hygroscopic white powder
Polar Surface Area	~81.6 Å ²	High polarity predicts high water affinity
LogP (Predicted)	-1.3 to -0.9	Hydrophilic; partitions into aqueous phase

Structural Logic

The molecule consists of a hard urea segment (H-bond donor/acceptor) and a flexible propyl spacer ending in a hydroxyl group.

- Urea Moiety: Drives high solubility in water via strong dipole-dipole interactions and H-bonding.
- Propyl Chain: Introduces slight lipophilicity compared to urea, improving compatibility with lower alcohols (ethanol, isopropanol) compared to unsubstituted urea.
- Hydroxyl Group: Synergizes with the urea headgroup to form extensive solvation shells in protic solvents.

Solubility Landscape

Due to the niche status of the propyl analog compared to the ethyl variant, specific literature values are often proprietary. The following data represents a high-confidence solubility profile derived from thermodynamic analogs (Urea and Hydroxyethyl Urea).

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Prediction	Mechanism
Polar Protic	Water	Very High (> 500 g/L)	Extensive H-bond network formation.
Lower Alcohols	Methanol, Ethanol	High	Solvation of hydroxyl/urea groups; propyl chain aids entropy.
Glycols	Propylene Glycol, Glycerol	Very High	"Like-dissolves-like"; excellent cosolvent compatibility.
Polar Aprotic	DMSO, DMF	High	Strong dipole interactions with the urea carbonyl.
Non-Polar	Hexane, Chloroform	Insoluble	Lack of H-bonding capability; high energy penalty for cavity formation.

Thermodynamic Behavior

The dissolution of **(3-Hydroxypropyl)urea** in water is endothermic (), similar to urea.

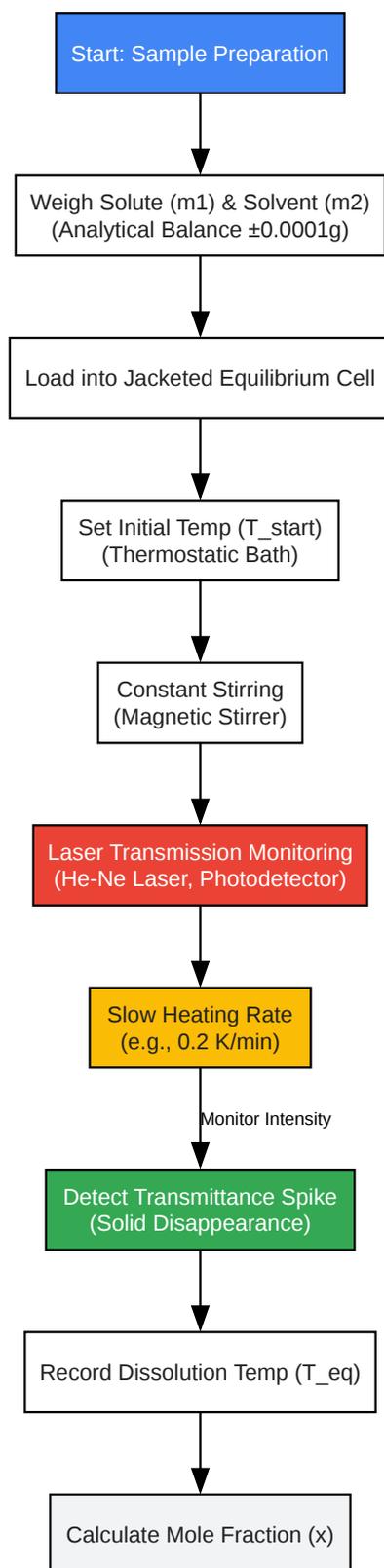
- Temperature Effect: Solubility increases significantly with temperature.
- Entropy (): Positive. The breakdown of the crystal lattice and the flexibility of the propyl chain in solution drive the process entropically.

Experimental Protocol: Solubility Determination

For precise formulation, researchers must generate empirical data. The Laser Monitoring Observation Technique is the gold standard for dynamic solubility measurement, offering higher accuracy than static gravimetric methods.

Methodology: Laser Monitoring System

This method detects the exact moment of dissolution (solid disappearance) by monitoring the transmittance of a laser beam through the solution.



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Figure 1: Workflow for the Laser Monitoring Solubility Determination. The transmittance spike indicates the precise point where the last crystal dissolves.

Calculation

The solubility is expressed as the mole fraction (x_2)

of **(3-Hydroxypropyl)urea**:

Where:

- m_2 : Mass of solute and solvent.
- M_2 : Molecular weight of solute (118.13 g/mol) and solvent.

Mathematical Modeling

To correlate experimental data for interpolation, the Modified Apelblat Equation is the industry standard for urea derivatives.

- x_2 : Mole fraction solubility.
- T : Absolute temperature (Kelvin).
- A, B, C : Empirical model parameters determined by regression analysis.
 - A and B reflect the enthalpy-entropy compensation.
 - C accounts for the temperature dependence of the heat capacity.

Validation Criteria: A Relative Average Deviation (RAD) of < 2% indicates a high-quality fit suitable for process engineering calculations.

Applications & Formulation Insights

Hydrotropic Effects

(3-Hydroxypropyl)urea acts as a hydrotrope, increasing the solubility of poorly soluble drugs (e.g., allantoin, metronidazole) in aqueous formulations.

- Mechanism: It disrupts the water structure and lowers the interfacial tension, creating "clusters" that solubilize hydrophobic molecules.
- Usage: In topical gels, it allows for higher loadings of active pharmaceutical ingredients (APIs) without precipitation.

Cosmetic Function

- Humectancy: Matches or exceeds glycerin in water retention capacity due to the dual H-bonding sites.
- Sensory Profile: Unlike the sticky after-feel of glycerin, the propyl chain reduces tackiness, providing a "dry-touch" moisturizing effect.

References

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Sources

- 1. 16517-53-6|1-(3-Hydroxypropyl)urea|BLD Pharm [\[bldpharm.com\]](http://bldpharm.com)
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